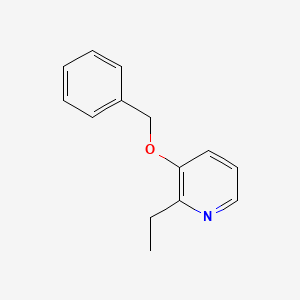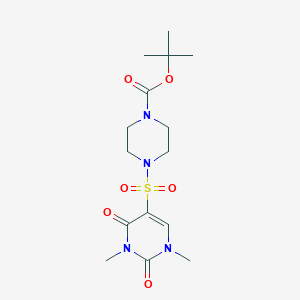![molecular formula C10H13N5O2S B2807408 N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide CAS No. 2034622-03-0](/img/structure/B2807408.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide: is a chemical compound belonging to the class of pyrazolopyrimidines, which are characterized by their fused pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as pyrazolone derivatives, under acidic or basic conditions.
Introduction of the Pyrrolidine-1-sulfonamide Group: The pyrrolidine-1-sulfonamide moiety is introduced through a nucleophilic substitution reaction, where the pyrazolo[1,5-a]pyrimidine core reacts with a suitable sulfonamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the pyrazolopyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and sulfonamides are used, with reaction conditions typically involving heating and the presence of a base.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide has potential medicinal applications, including its use as an antitumor agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further research in oncology.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Pyrazolopyrimidine-based fluorophores
Uniqueness: N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide stands out due to its unique combination of the pyrazolopyrimidine core and the pyrrolidine-1-sulfonamide group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c16-18(17,14-5-1-2-6-14)13-9-7-11-10-3-4-12-15(10)8-9/h3-4,7-8,13H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMBBIJSGFBJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2807326.png)
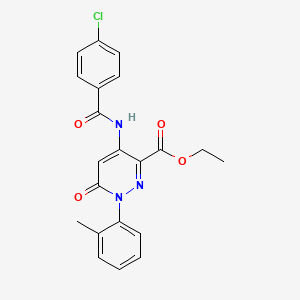
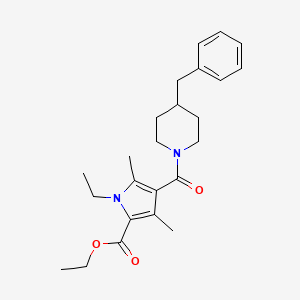
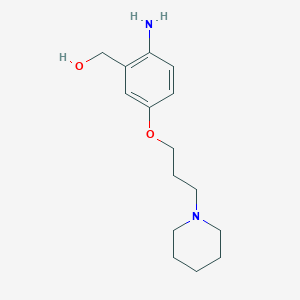
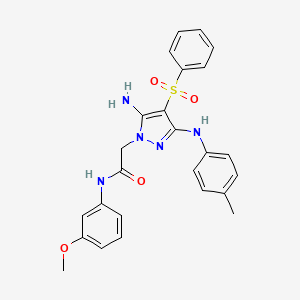
![4-[(4-FLUOROPHENYL)SULFANYL]BUTANOIC ACID](/img/structure/B2807336.png)
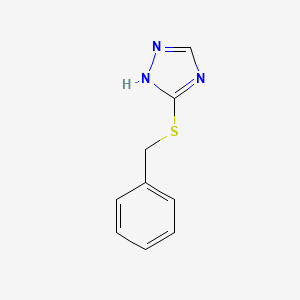
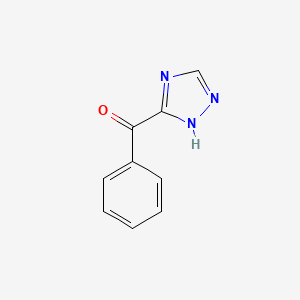
![N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2807340.png)

![8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2807342.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[7-oxo-6-(propan-2-yl)-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2807343.png)
